2,8-Dimethylimidazo[1,2-A]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,8-dimethylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-4-3-5-11-6-8(2)10-9(7)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMFIGNJJKNQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287239 | |
| Record name | Imidazo[1,2-a]pyridine, 2,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67625-39-2 | |
| Record name | Imidazo[1,2-a]pyridine, 2,8-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67625-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine, 2,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Note: One-Pot Synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine
This Application Note is structured to provide a comprehensive, technical guide for the one-pot synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine . It prioritizes reproducibility, mechanistic understanding, and high-purity isolation suitable for pharmaceutical applications.
Strategic Significance & Core Applications
The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous blockbuster drugs, including Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (PDE3 inhibitor).
The specific derivative 2,8-Dimethylimidazo[1,2-a]pyridine is a critical intermediate. The 8-methyl substituent (originating from 3-methylpyridine precursors) significantly modulates binding affinity at the benzodiazepine site of GABA-A receptors by influencing the steric environment of the binding pocket. Furthermore, the 2-methyl group blocks metabolic oxidation at the alpha-position, enhancing pharmacokinetic stability compared to the unsubstituted analog.
Mechanistic Insight: The "Why" Behind the Protocol
To achieve a high-yield one-pot synthesis, we utilize a modified Hantzsch-type condensation . Understanding the reaction pathway is crucial for troubleshooting and optimizing yield.
Reaction Pathway
The reaction involves the condensation of 2-amino-3-methylpyridine (nucleophile) with chloroacetone (electrophile).
-
N-Alkylation (Rate Determining Step): The endocyclic nitrogen (N1) of the pyridine ring is more nucleophilic than the exocyclic amine. It attacks the
-carbon of chloroacetone in an fashion, forming a quaternary pyridinium intermediate. -
Cyclization: The exocyclic amine attacks the carbonyl carbon of the tethered ketone, closing the five-membered ring.
-
Dehydration: Loss of water drives the aromatization, yielding the stable bicyclic system.
Critical Control Point: The initial alkylation releases HCl. If the reaction medium becomes too acidic, the amine nucleophile becomes protonated and deactivated. Therefore, a weak base (NaHCO
Visualization: Reaction Mechanism
Figure 1: Mechanistic pathway of the Hantzsch-type condensation for imidazo[1,2-a]pyridine synthesis.
Protocol A: Standard One-Pot Condensation (Ethanol Reflux)
This is the industry-standard method due to its robustness, scalability, and use of inexpensive reagents.
Reagents & Equipment[1][2][3][4]
-
Substrate: 2-Amino-3-methylpyridine (1.0 equiv, 10 mmol, ~1.08 g)
-
Reagent: Chloroacetone (1.1 equiv, 11 mmol, ~1.02 g) Warning: Lachrymator
-
Solvent: Ethanol (Absolute, 20 mL)
-
Base: Sodium Bicarbonate (NaHCO
) (1.2 equiv) Optional but recommended for acid-sensitive substrates -
Equipment: 50 mL Round-bottom flask, Reflux condenser, Magnetic stir bar, Oil bath.
Step-by-Step Methodology
-
Setup: Charge the 50 mL round-bottom flask with 2-amino-3-methylpyridine (1.08 g) and Ethanol (20 mL). Stir until fully dissolved.
-
Addition: Add Chloroacetone (1.02 g) dropwise over 5 minutes at room temperature.
-
Technical Note: Chloroacetone is a potent lachrymator (tear gas). Perform this step in a well-ventilated fume hood.
-
-
Reflux: Equip the flask with a reflux condenser. Heat the oil bath to 85°C and reflux the mixture for 4–6 hours .
-
Checkpoint: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting amine spot (lower Rf) should disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to ~5 mL.
-
Dilute with water (20 mL) and neutralize with saturated NaHCO
solution until pH ~8. -
Extract with Dichloromethane (DCM) (3 x 15 mL).
-
-
Purification:
-
Dry combined organic layers over anhydrous Na
SO .[1] -
Filter and evaporate solvent.
-
Recrystallization: The crude solid can often be recrystallized from Acetone/Hexane or Ethanol/Ether.
-
Flash Chromatography: If necessary, purify on silica gel (Gradient: 0-5% MeOH in DCM).
-
Quantitative Expectations
| Parameter | Value |
| Typical Yield | 75% – 85% |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 143 – 145 °C |
Protocol B: Iodine-Mediated Oxidative Coupling (Green Alternative)
For laboratories prioritizing "Green Chemistry" or lacking alpha-haloketones, this oxidative coupling method uses iodine as a catalyst.
Reagents
-
Substrate: 2-Amino-3-methylpyridine (1.0 equiv)
-
Reagent: Acetone (Solvent & Reagent) or Propyne equivalent
-
Catalyst: Molecular Iodine (
) (20 mol%)[2] -
Oxidant: Oxygen (Air) or TBHP (tert-Butyl hydroperoxide)
Methodology
-
Mix 2-amino-3-methylpyridine and Iodine (20 mol%) in Acetone (excess).
-
Heat to reflux under an open atmosphere (or
balloon) for 8-12 hours. -
Note: While greener, this method often produces lower yields for the dimethyl derivative compared to the chloroacetone route due to side reactions (e.g., iodination of the ring). Protocol A is recommended for synthesis; Protocol B is for methodology studies.
Experimental Workflow & Troubleshooting
Figure 2: Operational workflow for the synthesis of 2,8-dimethylimidazo[1,2-a]pyridine.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization or protonation of amine. | Add 1.2 eq NaHCO |
| Dark Product | Oxidation of amine or polymerization. | Perform reaction under Nitrogen ( |
| Lachrymation | Chloroacetone vapor leak. | Use a bleaching trap for waste; ensure hood sash is low. |
Characterization Data
Validation of the synthesized compound should be performed using
| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration |
| H-3 | Imidazole Ring | 7.35 | Singlet (s) | 1H |
| H-5 | Pyridine Ring | 7.90 | Doublet (d, | 1H |
| H-7 | Pyridine Ring | 6.95 | Doublet (d, | 1H |
| H-6 | Pyridine Ring | 6.65 | Triplet (t, | 1H |
| CH | Methyl (Pyridine) | 2.60 | Singlet (s) | 3H |
| CH | Methyl (Imidazole) | 2.45 | Singlet (s) | 3H |
Note: The presence of the methyl group at C-8 simplifies the aromatic region compared to the unsubstituted parent, removing one coupling interaction.
References
-
General Synthesis of Imidazo[1,2-a]pyridines (Review)
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry, RSC Advances. Link
-
-
Iodine-Catalyzed Methodologies
-
Deshidi, R., et al. (2015). Iodine catalyzed synthesis of imidazo[1,2-a]pyridine derivatives. RSC Advances. Link
-
-
Hantzsch Condensation Mechanism
-
Lozynskyi, A., et al. (2020). Imidazo[1,2-a]pyridine scaffold: A review on synthesis and pharmacological activities. Journal of Heterocyclic Chemistry. Link
-
-
Compound Data (PubChem)
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136742, 2-Methylimidazo[1,2-a]pyridine. (Parent structure reference). Link
-
-
Green Chemistry Approaches
-
Guchhait, S. K., et al. (2011). CuI-catalyzed oxidative synthesis of imidazo[1,2-a]pyridines. Journal of Organic Chemistry. Link
-
Sources
Accelerated Discovery: Microwave-Assisted Synthesis of Dimethylimidazo[1,2-a]pyridine Scaffolds
Executive Summary
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic).[1][2] Traditional synthesis via reflux (Hantzsch-type condensation) is often plagued by long reaction times (12+ hours), harsh solvents, and variable yields.
This Application Note details a validated, high-efficiency protocol for the synthesis of dimethylimidazo[1,2-a]pyridine derivatives using microwave-assisted organic synthesis (MAOS). By leveraging dielectric heating, this protocol reduces reaction times to under 20 minutes while increasing yields to >90%, facilitating rapid library generation for Structure-Activity Relationship (SAR) studies.
The Chemical Scaffold & Significance[2][3][4]
The target moiety, dimethylimidazo[1,2-a]pyridine , is a fused bicyclic heterocycle.[2] The placement of methyl groups (e.g., 2,3-dimethyl vs. 5,7-dimethyl) significantly alters the electronic and steric profile of the binding pocket interaction.
-
2,3-Dimethyl variants: Synthesized via condensation of 2-aminopyridine with 3-halo-2-butanone.
-
5,7-Dimethyl variants: Synthesized via condensation of 4,6-dimethyl-2-aminopyridine with
-haloketones.
This guide focuses on the 2,3-dimethyl subclass as a model system, demonstrating the superior efficiency of microwave irradiation over conductive heating.
Mechanistic Principles: Dielectric Heating & Cyclization
The Microwave Advantage
Unlike conventional oil baths that rely on thermal conduction (surface-to-center heating), microwave irradiation (2.45 GHz) utilizes dipolar polarization and ionic conduction . The polar solvent (ethanol or water) and ionic intermediates align with the oscillating electric field, generating internal heat instantaneously. This "molecular friction" allows the system to access higher temperatures and pressures safely, overcoming activation energy barriers for cyclization more effectively than thermal reflux.
Reaction Mechanism
The formation of the imidazo[1,2-a]pyridine core proceeds through a stepwise Hantzsch-type condensation:
-
N-Alkylation: The endocyclic nitrogen of 2-aminopyridine attacks the
-carbon of the haloketone (SN2), displacing the halide. -
Cyclization: The exocyclic amino group attacks the carbonyl carbon.
-
Dehydration: Loss of water and aromatization yields the fused system.
Visualization: Reaction Mechanism
Figure 1: Mechanistic pathway of the microwave-assisted condensation. The rapid heating stabilizes the polar transition state (Intermediate I).
Experimental Protocols
Protocol A: Solvent-Free Green Synthesis (Recommended)
Best for: High yield, green chemistry compliance, and ease of workup.
Reagents:
-
2-Aminopyridine (1.0 mmol, 94 mg)
-
3-Bromo-2-butanone (1.1 mmol, 166 mg) (or equivalent
-haloketone) -
Catalyst: None (Autocatalytic) or NaHCO₃ (1.0 mmol) if acid sensitivity is a concern.
Instrumentation:
-
Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
10 mL pressure-rated glass vial with silicone/PTFE septum.
Procedure:
-
Preparation: In a 10 mL microwave vial, mix 2-aminopyridine and 3-bromo-2-butanone. If reactants are solid, grind slightly to ensure contact.
-
Sealing: Cap the vial and place it in the microwave cavity.
-
Irradiation:
-
Mode: Dynamic (Temperature Control).
-
Temp: 100°C.
-
Hold Time: 5 minutes.
-
Stirring: High.
-
Pressure Limit: 250 psi (safety cutoff).
-
-
Workup:
-
Cool to room temperature (compressed air cooling).
-
The reaction usually yields a solid mass. Add 5 mL of cold water and saturated Na₂CO₃ to neutralize HBr byproducts.
-
Filter the precipitate, wash with water (3 x 5 mL), and dry.
-
-
Purification: Recrystallize from Ethanol:Water (8:2) if necessary.
Protocol B: Aqueous/Ethanolic Synthesis (General Purpose)
Best for: Reactants with poor solubility or when using solid haloketones.
-
Preparation: Dissolve 1.0 mmol 2-aminopyridine and 1.0 mmol
-haloketone in 2 mL Ethanol or Water. -
Irradiation: Heat at 120°C for 10-15 minutes .
-
Workup: Evaporate solvent (if ethanol) or filter precipitate (if water).
Optimization Matrix & Data Validation
The following data compares the microwave protocol against traditional reflux methods for the synthesis of 2,3-dimethylimidazo[1,2-a]pyridine.
| Parameter | Conventional Reflux | Microwave (Protocol A) | Improvement Factor |
| Solvent | Ethanol (20 mL) | Solvent-Free / Water | Green Impact |
| Temperature | 78°C (Reflux) | 100–120°C | High Energy |
| Reaction Time | 8 – 12 Hours | 5 – 15 Minutes | 30x Faster |
| Isolated Yield | 65 – 75% | 92 – 96% | +25% Yield |
| Purity (LCMS) | 85% (Requires Column) | >95% (Precipitation) | Cleaner Profile |
Data Source: Aggregated from comparative studies (See References [1], [4], [6]).
Workflow Visualization
To ensure reproducibility, follow this logical flow. Note the critical "Safety Check" step regarding pressure limits.
Figure 2: Operational workflow for the synthesis.[3] The pressure check is vital to prevent vial failure.
References
-
Bagdi, A. K., et al. (2015). "Green synthesis of imidazo[1,2-a]pyridines: A review." RSC Advances.
-
Perveen, H., et al. (2020). "Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives." Letters in Organic Chemistry.
-
Dharmana, T., & Swapna, M. (2017).[1] "Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines." Der Pharma Chemica.
-
Guchhait, S. K., et al. (2011). "Microwave-assisted one-pot two-component synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry.
-
Kouznetsov, V. V. (2019). "Recent Progress in the Synthesis of Imidazo[1,2-a]pyridines." MDPI Molecules.
-
BenchChem Application Notes. (2025). "Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield."
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Regioselectivity in Imidazo[1,2-a]pyridine Cyclization
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of imidazo[1,2-a]pyridine cyclization. Here, we address common challenges related to regioselectivity, offering in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Section 1: Troubleshooting Guide - Navigating Isomer Formation
This section provides a focused, question-and-answer guide to tackle specific regioselectivity issues encountered during the synthesis of imidazo[1,2-a]pyridines.
Question 1: My reaction is producing a mixture of 2- and 3-substituted imidazo[1,2-a]pyridines. How can I selectively synthesize the 3-substituted isomer?
Answer:
The formation of a mixture of 2- and 3-substituted isomers is a common challenge. The regiochemical outcome of the cyclization is highly dependent on the reaction mechanism, which can be influenced by your choice of starting materials and reaction conditions.[1][2] The classical approach involves the condensation of a 2-aminopyridine with an α-haloketone.[3][4][5][6]
Underlying Causality:
The initial step is the alkylation of the 2-aminopyridine by the α-haloketone. This can occur at either the exocyclic amino group or the endocyclic pyridine nitrogen.
-
Path to 2-substitution (Tschitschibabin reaction): Alkylation of the endocyclic pyridine nitrogen is the first step in the widely recognized Tschitschibabin reaction.[4][5] This is then followed by an intramolecular cyclization of the exocyclic amino group onto the carbonyl carbon and subsequent dehydration to yield the 2-substituted imidazo[1,2-a]pyridine.
-
Path to 3-substitution: To favor the 3-substituted product, the initial alkylation should occur on the exocyclic amino group. This is then followed by cyclization of the endocyclic pyridine nitrogen.
Experimental Protocols to Favor 3-Substituted Isomers:
-
Employ a Multi-component Reaction (MCR) Strategy: MCRs offer a powerful approach to control regioselectivity. The Groebke-Blackburn-Bienaymé (GBB) reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is a prominent example that typically yields 3-aminoimidazo[1,2-a]pyridines.[7]
-
Step-by-Step GBB Protocol:
-
To a solution of 2-aminopyridine (1.0 equiv) and aldehyde (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol), add a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, Yb(OTf)₃).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.0 equiv) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography.
-
-
-
Utilize Specialized Reagents: Certain reagents are designed to direct the cyclization towards the 3-position. For instance, reacting 2-aminopyridines with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes can regiospecifically yield 3-substituted imidazo[1,2-a]pyridines.[1][2]
Question 2: I am observing the formation of an unexpected regioisomer. What are the likely causes and how can I mitigate this?
Answer:
The formation of unexpected regioisomers often points to competing reaction pathways influenced by subtle electronic and steric effects of your substrates and the specific reaction conditions employed.
Underlying Causality:
-
Electronic Effects of Substituents: Electron-donating groups on the 2-aminopyridine ring can increase the nucleophilicity of both the endocyclic and exocyclic nitrogens, potentially leading to a loss of regioselectivity. Conversely, electron-withdrawing groups can influence which nitrogen acts as the initial nucleophile.
-
Steric Hindrance: Bulky substituents on either the 2-aminopyridine or the reacting partner can sterically hinder one reaction pathway, thereby favoring another.
-
Catalyst Influence: The choice of catalyst can dramatically alter the regiochemical outcome. For instance, copper-catalyzed reactions have been shown to provide access to various substituted imidazo[1,2-a]pyridines, and the specific ligand and copper source can influence the isomer ratio.[8][9] Ruthenium catalysts have also been employed for specific annulation reactions leading to functionalized imidazo[1,2-a]pyridines.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected regioisomer formation.
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the factors that govern regioselectivity in imidazo[1,2-a]pyridine synthesis.
What are the primary factors that control regioselectivity in the cyclization of imidazo[1,2-a]pyridines?
The regioselectivity of imidazo[1,2-a]pyridine synthesis is a multifactorial issue. The key determinants include:
-
The Nature of the Starting Materials:
-
2-Aminopyridine Substituents: The electronic properties of substituents on the pyridine ring significantly influence the relative nucleophilicity of the two nitrogen atoms.
-
The Carbonyl Component: The reactivity of the α-haloketone or aldehyde partner plays a crucial role.
-
-
Reaction Conditions:
-
Catalyst: The presence and nature of a catalyst (e.g., copper, ruthenium, iodine) can favor one mechanistic pathway over another.[8][10][11] Metal-free conditions can also be employed.[3]
-
Solvent: The polarity of the solvent can influence the reaction rate and the stability of charged intermediates, thereby affecting the regiochemical outcome.[12]
-
Temperature: Reaction temperature can impact the kinetic versus thermodynamic control of the reaction, potentially leading to different isomer ratios.
-
Are there any general guidelines for predicting the regiochemical outcome?
While predicting the exact regiochemical outcome with absolute certainty can be challenging without experimental validation, some general principles can guide your synthetic design:
| Condition | Likely Outcome | Rationale |
| Classical Tschitschibabin Reaction (2-aminopyridine + α-haloketone) | Predominantly 2-substituted | Initial alkylation on the more nucleophilic endocyclic pyridine nitrogen.[4][5] |
| Groebke-Blackburn-Bienaymé (GBB) MCR (2-aminopyridine + aldehyde + isocyanide) | Predominantly 3-amino substituted | The mechanism proceeds through an intermediate that favors cyclization to form the 3-amino product.[7] |
| Use of Electron-Withdrawing Groups on the Pyridine Ring | May favor initial attack by the exocyclic amine | Reduces the nucleophilicity of the endocyclic nitrogen. |
| Use of Bulky Substituents | May favor the less sterically hindered pathway | Steric hindrance can play a decisive role in directing the reaction. |
What are some common side reactions to be aware of, and how can they be minimized?
Besides the formation of regioisomers, other side reactions can occur:
-
Incomplete Cyclization: The reaction may stall after the initial N-alkylation, especially if the cyclization step has a high activation energy.[12]
-
Troubleshooting: Increasing the reaction temperature or using a higher-boiling solvent can help drive the reaction to completion. Ensuring the removal of water, a byproduct of the condensation, can also shift the equilibrium towards the product.[12]
-
-
Polymerization: Under certain conditions, especially with highly reactive starting materials, polymerization can be a competing side reaction.
-
Troubleshooting: Using more dilute conditions or adding the reagents slowly can help to minimize polymerization.
-
Section 3: Experimental Protocols
General Procedure for Catalyst- and Solvent-Free Synthesis of Imidazo[1,2-a]pyridines
This protocol is adapted from a method that emphasizes green chemistry principles.[13]
-
Combine the 2-aminopyridine (1.0 mmol) and the α-haloketone (1.0 mmol) in a reaction vessel.
-
Heat the mixture at a moderate temperature (e.g., 60-80 °C) without any solvent or catalyst.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the product by recrystallization or column chromatography.
Section 4: Mechanistic Insights
Caption: Competing pathways for the formation of 2- and 3-substituted imidazo[1,2-a]pyridines.
References
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). ACS Omega. Retrieved from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved from [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. Retrieved from [Link]
-
Ru(II)-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyridine-chromenones and Methylene-Tethered Bis-imidazo[1,2-a]pyridines and Regioselective O-Acetoxylation of Imidazo[1,2-a]pyridines. (2023). Organic Letters. Retrieved from [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. Retrieved from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Retrieved from [Link]
-
Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). (2021). Chemistry & Biology Interface. Retrieved from [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences. Retrieved from [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2002). The Journal of Organic Chemistry. Retrieved from [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2002). ResearchGate. Retrieved from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). Molecules. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2021). RSC Publishing. Retrieved from [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. Retrieved from [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). ACS Omega. Retrieved from [Link]
-
Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. (2009). ResearchGate. Retrieved from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). ResearchGate. Retrieved from [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Imidazopyridines in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of imidazopyridine compounds in biological assays. Imidazopyridines are a vital class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs.[1][2] However, their fused bicyclic ring structure often contributes to high lipophilicity and poor aqueous solubility, posing significant challenges during in vitro and in vivo testing.[3] This guide is designed to help you navigate these challenges effectively, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why did my imidazopyridine compound precipitate immediately after I diluted my DMSO stock into my aqueous assay buffer?
This common phenomenon is typically due to a combination of the compound's intrinsic properties and the dilution method.
-
Physicochemical Properties: Imidazopyridines are fused bicyclic 5,6-heterocycles.[3] This rigid, often planar structure can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound. Furthermore, modifications to the core scaffold, aimed at increasing potency, often increase lipophilicity, which inherently lowers aqueous solubility.[3][4]
-
Solvent Shock: When a highly concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into an aqueous buffer, the DMSO disperses quickly. This leaves the imidazopyridine molecules in an environment where they are no longer soluble, causing them to crash out of the solution, an event often called "solvent shock".[5] This is a kinetic phenomenon, where precipitation occurs before the compound can reach its thermodynamic solubility limit in the final solvent mixture.[6]
-
Exceeding Solubility Limits: Every compound has a maximum solubility in a given solvent system. If the final concentration in your assay buffer exceeds this limit, precipitation is inevitable. Many discovery compounds have low aqueous solubility, which can lead to underestimated activity and variable data if not properly addressed.[6]
Q2: I've observed a precipitate. What are the immediate troubleshooting steps I should take?
When you first notice precipitation, a systematic approach can help diagnose and solve the issue quickly.
-
Visual Confirmation: First, ensure what you're seeing is indeed your compound. While unlikely, it could be a component of the media precipitating due to temperature or pH changes.[7]
-
Determine Maximum Soluble Concentration: Before proceeding with your assay, perform a simple solubility test. Prepare serial dilutions of your compound in the exact cell culture medium or assay buffer you plan to use. After a brief incubation (e.g., 1-2 hours at your experimental temperature), visually inspect for the highest concentration that remains clear.[5] This gives you a practical upper limit for your experiments.
-
Optimize the Dilution Protocol: The way you add your compound to the aqueous phase can dramatically impact the outcome.
-
Pre-warm the Medium: Ensure your cell culture medium or buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.[5]
-
Slow, Stepwise Addition: Instead of adding the stock directly, perform an intermediate dilution in the medium. Add the stock solution slowly and dropwise to the vortexing or swirling medium to avoid localized high concentrations.[8][9]
-
Immediate Mixing: Ensure the solution is mixed thoroughly immediately after adding the compound to promote uniform distribution.[5]
-
Below is a troubleshooting workflow to guide your initial response to compound precipitation.
Caption: Initial troubleshooting workflow for compound precipitation.
Q3: How can I systematically improve the solubility of my imidazopyridine for in vitro assays?
If basic troubleshooting fails, several formulation strategies can be employed. The choice depends on the specific compound and the constraints of your biological assay.
The imidazopyridine scaffold contains a basic pyridine nitrogen atom.[10] This allows the compound to be protonated in acidic conditions, forming a more soluble salt.
-
Mechanism: At a pH below the compound's pKa, the pyridine nitrogen accepts a proton, acquiring a positive charge. This ionized form is generally much more soluble in aqueous media than the neutral form.[4][10] Weakly basic drugs are typically more soluble at pH < pKa.[4]
-
Protocol:
-
Determine the pKa of your compound (either experimentally or through in silico prediction).
-
Test the solubility in a range of biologically compatible buffers with pH values 1-2 units below the pKa (e.g., citrate or acetate buffers).
-
Caution: Ensure the final pH of your assay is compatible with your cells or proteins. Drastic changes in pH can affect biological activity and cell viability.[5]
-
| Strategy | Underlying Principle | Recommended pH Range | Considerations |
| pH Adjustment | Protonation of the basic pyridine nitrogen to form a more soluble salt.[4][10] | Typically pH 2-5, at least 1-2 units below the compound's pKa. | Must be compatible with the biological assay's pH tolerance. May alter compound activity or cell health. |
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to an aqueous solution.[10][11]
-
Mechanism: Co-solvents reduce the polarity of the water, making the solvent system more favorable for dissolving lipophilic molecules.[12]
-
Common Co-solvents:
-
Dimethyl Sulfoxide (DMSO): The most common solvent for stock solutions. Final concentrations in cell-based assays should typically be kept below 0.5% to avoid toxicity.[13]
-
Ethanol: Another common choice, but can also be toxic to cells at higher concentrations.
-
Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 300, PEG 400) are effective co-solvents and are often less toxic than DMSO or ethanol.[10]
-
-
Protocol:
-
Prepare a high-concentration stock in 100% of the chosen co-solvent.
-
When diluting into the assay buffer, ensure the final co-solvent concentration is as low as possible while maintaining compound solubility.
-
Always run a vehicle control with the same final concentration of the co-solvent to account for any effects on the assay.
-
| Co-solvent | Typical Final Assay Concentration | Advantages | Disadvantages |
| DMSO | < 0.5% | Excellent solvating power for many compounds. | Can be toxic to cells at >0.5%; may affect enzyme activity.[13] |
| Ethanol | < 1% | Biologically acceptable at low concentrations. | Can be cytotoxic; more volatile than DMSO. |
| PEG 400 | 1-5% | Low toxicity; effective for many compounds. | More viscous; may not be as potent a solvent as DMSO.[10] |
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, enhancing their apparent solubility in water.[11][14]
-
Mechanism: The hydrophobic imidazopyridine molecule partitions into the non-polar interior of the cyclodextrin, forming an "inclusion complex". The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve in the aqueous medium.[11]
-
Common Cyclodextrins:
-
Protocol:
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).
-
Dissolve your imidazopyridine compound directly into the HP-β-CD solution or add your DMSO stock to it.
-
The presence of co-solvents like ethanol can sometimes have a destabilizing effect on the complex, so empirical testing is required.[14]
-
Caption: Cyclodextrin encapsulates a hydrophobic molecule.
Q4: My compound looks fine initially, but it precipitates in the cell culture plate after a few hours or days. What could be the cause?
Delayed precipitation is a frustrating issue that can be caused by several factors related to the dynamic environment of cell culture.
-
Evaporation: Over long incubation periods, especially in 96-well plates, evaporation can occur. This increases the concentration of all media components, including your compound, potentially pushing it beyond its solubility limit.[5][8] Ensure proper humidification in your incubator and consider using plate sealers for long-term assays.
-
pH Changes: Cellular metabolism naturally produces acidic byproducts (like lactic acid), which can gradually lower the pH of the culture medium.[5][8] If your compound's solubility is sensitive to pH, this shift can cause it to precipitate. Using a medium with a more robust buffering system can help.[5]
-
Interaction with Media Components: The compound may slowly interact with salts or bind to proteins in fetal bovine serum (FBS), forming insoluble complexes over time.[5] If you suspect serum interactions, you could try reducing the serum concentration or, if the cells can tolerate it, using a serum-free medium.[5]
-
Compound Instability: The compound itself might be unstable in the culture medium at 37°C, degrading into a less soluble metabolite.
General Workflow for Compound Preparation
This step-by-step protocol provides a robust starting point for solubilizing a novel imidazopyridine compound for a biological assay.
Caption: Recommended workflow for preparing compound solutions.
References
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.).
- Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (n.d.). Benchchem.
- Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). PMC.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). PMC.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ACS Omega.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, April 26). PMC.
- Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18).
- Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. (n.d.). PMC.
- Common Cell Culture Problems: Precipitates. (n.d.). Sigma-Aldrich.
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell.
- Troubleshooting Bml-281 precipitation in cell culture media. (n.d.). Benchchem.
- Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. (2021, April 28). ACS Medicinal Chemistry Letters.
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). MDPI.
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). PMC.
- What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? (2025, October 13). ResearchGate.
- The Impact of Gastrointestinal pH on Oral Drug Absorption. (2025, March 28). WuXi AppTec DMPK.
- Imidazopyridine, 44. (n.d.). PubChem.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025, November 16). PMC.
- Imidazopyridine. (n.d.). Wikipedia.
- Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate.
- How to enhance drug solubility for in vitro assays? (2014, July 31). ResearchGate.
- The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. (2020, April 6). PubMed.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC.
- Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. (n.d.). PubMed.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (n.d.). MDPI.
- Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. (2023, September 7). Asian Journal of Pharmaceutics.
- Technical Support Center: Improving the Solubility of 2-(4-Ethoxyphenyl)imidazole for Biological Assays. (n.d.). Benchchem.
- Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study. (n.d.). PMC.
- overcoming solubility issues with 3- methylisoxazolo[5,4-b]pyridine. (n.d.). Benchchem.
- Strategies to Improve Solubility of Oral Drugs. (n.d.). SciSpace.
- Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025, May 12). PMC.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.).
- Technical Support Center: Enhancing the Solubility of 4-Azidopyridine Derivatives. (n.d.). Benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 2,8-Dimethylimidazo[1,2-a]pyridine
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem), antivirals, and gastric antisecretory agents. In the synthesis of 2,8-dimethylimidazo[1,2-a]pyridine , a critical quality attribute (CQA) is distinguishing the target product from its regioisomers (specifically the 2,6- and 2,7-dimethyl analogs) and unreacted precursors.
Mass spectrometry (MS) often fails to differentiate these isomers due to identical molecular weights (
Part 1: Structural Context & Synthesis Logic
To interpret the NMR spectrum, one must understand the proton environment created by the synthesis. The 2,8-dimethyl isomer is typically synthesized via the condensation of 2-amino-3-picoline with chloroacetone (or bromoacetone).
The Critical Distinction
The placement of the methyl group on the pyridine ring (position 8) dictates the splitting pattern of the remaining aromatic protons.
-
Target (2,8-Dimethyl): Methyl at C8 blocks the H8 proton.
-
Alternative (2,7-Dimethyl): Methyl at C7 blocks the H7 proton.
-
Alternative (2,6-Dimethyl): Methyl at C6 blocks the H6 proton.
Synthesis & Pathway Visualization
The following diagram illustrates the transformation and the numbering scheme used for NMR assignment.
Figure 1: Synthesis pathway highlighting the conservation of the pyridine ring substitution pattern.
Part 2: Comparative NMR Analysis
This section objectively compares the target molecule against its primary "competitors" in the reaction flask: the starting material and the 2,7-regioisomer (a common impurity if the starting aminopyridine is isomeric).
Scenario A: Product vs. Precursor (2-Amino-3-picoline)
Objective: Confirm cyclization.
| Feature | 2-Amino-3-picoline (Precursor) | 2,8-Dimethylimidazo[1,2-a]pyridine (Product) | Diagnostic Action |
| NH2 Signal | Broad singlet, ~4.5 - 6.0 ppm (solvent dependent) | Absent | Primary Confirmation: Disappearance of broad exchangeable protons. |
| H3 Signal | Absent | Singlet, ~7.35 ppm | Secondary Confirmation: Appearance of the imidazole ring proton. |
| C2-Methyl | Absent (Reagent is separate) | Singlet, ~2.40 ppm | Confirmation of chloroacetone incorporation. |
Scenario B: Regioisomer Differentiation (The "Fingerprint")
Objective: Distinguish 2,8-dimethyl from 2,7-dimethyl. This is the most challenging and critical step.
-
2,7-Dimethyl Logic: Contains an isolated proton at H8.[1] Because H8 is between the bridgehead Nitrogen and the C7-Methyl, it appears as a singlet (or very weak doublet) in the aromatic region.
-
2,8-Dimethyl Logic: The C8-Methyl occupies the position adjacent to the bridgehead Nitrogen. There is NO aromatic singlet on the pyridine ring. The only singlet is H3 (imidazole).
Decision Tree for Isomer Identification
Figure 2: Logic flow for distinguishing the 2,8-dimethyl isomer from the 2,7-dimethyl analog based on multiplicity.
Part 3: Detailed Spectral Assignment (2,8-Dimethyl)
The following data represents the standard assignment in CDCl3 (Chloroform-d) at 400 MHz.
Chemical Formula: C9H10N2 Molecular Weight: 146.19 g/mol
| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Mechanistic Explanation |
| H-5 | Aromatic (Py) | 7.95 - 8.05 | Doublet (d) | J ≈ 6.8 | Most deshielded due to proximity to bridgehead Nitrogen (anisotropic effect). |
| H-3 | Aromatic (Im) | 7.30 - 7.35 | Singlet (s) | - | Characteristic imidazole proton. Singlet confirms C2 is substituted. |
| H-7 | Aromatic (Py) | 6.90 - 7.00 | Doublet (d) | J ≈ 6.8 | Ortho to H6. Shielded relative to H5. |
| H-6 | Aromatic (Py) | 6.65 - 6.75 | Triplet (t)* | J ≈ 6.8 | Appears as a triplet due to overlapping ortho-couplings with H5 and H7. |
| C8-CH3 | Methyl | 2.55 - 2.65 | Singlet (s) | - | Attached to pyridine ring. Slightly deshielded vs C2-Me due to bridgehead N proximity. |
| C2-CH3 | Methyl | 2.40 - 2.45 | Singlet (s) | - | Attached to imidazole ring. Typical heteroaromatic methyl shift. |
*Note on H6: Technically a doublet of doublets (dd), but often resolves as a pseudo-triplet in lower field instruments (300-400 MHz) due to similar coupling constants.
Part 4: Experimental Protocol (Self-Validating)
To ensure reproducibility and trust in the data, follow this specific workflow. This protocol includes a "sanity check" step to verify sample integrity.
Sample Preparation
-
Solvent: CDCl3 (99.8% D) + 0.03% TMS (Tetramethylsilane).
-
Why: CDCl3 provides excellent solubility for this lipophilic heterocycle and prevents the exchange of the H3 proton, which can occur in acidic D2O or MeOD.
-
-
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Why: High concentrations can cause stacking (aggregation) of the flat aromatic rings, shifting peaks upfield. Keep it dilute.
-
Acquisition Parameters
-
Pulse Sequence: Standard 1D Proton (zg30).
-
Scans (NS): 16 (Sufficient for >10mg).
-
Relaxation Delay (D1): 1.0 - 2.0 seconds.
-
Spectral Width: -2 to 14 ppm.
Data Processing & Validation (The "Trust" Step)
Before accepting the spectrum, perform these checks:
-
TMS Reference: Calibrate TMS to 0.00 ppm.
-
Integration Check: Set the C2-Methyl singlet (cleanest peak) to Integral = 3.00.
-
Validation: The C8-Methyl must integrate to ~3.00. The aromatic region must sum to 4.00 protons (H3, H5, H6, H7).
-
Failure Mode: If aromatic integration is < 4.0, you may have paramagnetic impurities or incomplete relaxation.
-
-
Solvent Peak: Verify CHCl3 residual peak at 7.26 ppm. Note that H3 (~7.[1][2]35) is very close to the solvent peak; ensure good shimming to separate them.
Part 5: Troubleshooting & Artifacts
| Issue | Observation | Cause | Solution |
| Missing H3 | No singlet at 7.35 ppm | Deuterium exchange (if using MeOD/D2O with trace acid) | Switch to DMSO-d6 or CDCl3. |
| Broad Peaks | Loss of splitting in H5/H6/H7 | Paramagnetic impurities (Cu/Fe from catalysis) | Filter through Celite/Silica or wash with EDTA. |
| Extra Singlets | Small singlets near 2.3 or 2.5 | Regioisomer contamination (2,6 or 2,7) | Check aromatic region for H8 singlet (2,7-isomer). |
| Water Peak | Broad peak ~1.5 ppm (CDCl3) | Wet solvent/sample | Add activated molecular sieves to the NMR tube. |
References
-
General Synthesis & Characterization
-
Solvent Effects & Shift Data
-
Comparative Isomer Data (Quinoline/Pyridine Analogs)
Sources
- 1. rsc.org [rsc.org]
- 2. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to the FTIR Spectroscopy of 2,8-Dimethylimidazo[1,2-a]pyridine for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 2,8-Dimethylimidazo[1,2-a]pyridine. This document is tailored for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the structural elucidation and characterization of heterocyclic compounds. We will explore the characteristic vibrational modes of the title compound, compare its spectrum with the parent imidazo[1,2-a]pyridine, and provide the experimental context necessary for robust and reliable data acquisition.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The precise substitution pattern on this bicyclic system is critical to its pharmacological activity, making unambiguous characterization essential. FTIR spectroscopy provides a rapid, non-destructive method for confirming the presence of key functional groups and probing the overall molecular structure.
Deciphering the Vibrational Fingerprint of 2,8-Dimethylimidazo[1,2-a]pyridine
The FTIR spectrum of an organic molecule is a unique fingerprint arising from the vibrations of its constituent bonds. For 2,8-Dimethylimidazo[1,2-a]pyridine, we can anticipate several key regions in the spectrum corresponding to specific vibrational modes. The introduction of methyl groups at the C2 and C8 positions induces notable shifts and the appearance of new bands when compared to the unsubstituted imidazo[1,2-a]pyridine.
A detailed vibrational analysis of the parent imidazo[1,2-a]pyridine, supported by Density Functional Theory (DFT) calculations, provides a solid foundation for assigning the spectral features of its derivatives.[2] The primary vibrations of interest include C-H stretching, C=C and C=N stretching, and the complex fingerprint region that contains various bending and skeletal vibrations.
Below is a comparative table summarizing the expected characteristic FTIR peaks for 2,8-Dimethylimidazo[1,2-a]pyridine against the experimentally and computationally determined peaks for the parent imidazo[1,2-a]pyridine.
| Vibrational Mode | Imidazo[1,2-a]pyridine (cm⁻¹)[2] | 2,8-Dimethylimidazo[1,2-a]pyridine (Expected, cm⁻¹) | Rationale for Spectral Changes |
| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 | The aromatic C-H stretching frequencies are expected to be largely unaffected by methyl substitution. |
| Aliphatic C-H Stretch | N/A | 2850 - 3000 | The presence of two methyl groups introduces new symmetric and asymmetric C-H stretching vibrations in this region. |
| C=C/C=N Ring Stretching | 1450 - 1650 | 1450 - 1650 | These bands, characteristic of the heterocyclic ring system, may experience slight shifts due to the electronic effects of the methyl groups. |
| Methyl C-H Bending | N/A | 1375 - 1450 | Asymmetric and symmetric bending vibrations of the C-H bonds in the methyl groups will appear in this region. |
| In-plane C-H Bending | 1000 - 1300 | 1000 - 1300 | These vibrations are part of the complex fingerprint region and will be influenced by the substitution pattern. |
| Out-of-plane C-H Bending | 700 - 900 | 700 - 900 | The pattern of out-of-plane C-H bending is highly diagnostic of the substitution on the pyridine ring. |
The spectrum of a related compound, 2,8-dimethyl-3-nitroimidazo[1,2-a]pyridine, shows characteristic peaks that support these assignments, although the strong electron-withdrawing nitro group significantly perturbs the electronic structure and, consequently, the vibrational frequencies.[3]
Visualizing the Molecular Vibrations
To better understand the relationship between the molecular structure and the FTIR spectrum, the following diagram illustrates the key functional groups and their associated vibrational modes in 2,8-Dimethylimidazo[1,2-a]pyridine.
Caption: Experimental workflow for acquiring an FTIR spectrum using an ATR accessory.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural characterization of substituted imidazo[1,2-a]pyridines like the 2,8-dimethyl derivative. By understanding the characteristic vibrational frequencies of the core heterocyclic system and the influence of substituents, researchers can confidently verify the identity and purity of their synthesized compounds. The comparative approach outlined in this guide, coupled with a robust experimental protocol, provides a framework for accurate and reliable spectroscopic analysis in the field of drug discovery and development.
References
-
Al-Otaibi, J. S., et al. (2010). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [Link]
-
SpectraBase. (n.d.). 2,8-dimethyl-3-nitroimidazo[1,2-a]pyridine. SpectraBase. Retrieved February 13, 2026, from [Link]
-
Santaniello, E., Brandi, S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 378-381. [Link]
-
Tan, Y. L. P., et al. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports, 9(1), 1018. [Link]
-
SpectraBase. (n.d.). Imidazo(1,2-A)pyridine. SpectraBase. Retrieved February 13, 2026, from [Link]
-
Anand, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22354–22369. [Link]
Sources
Comparing 2,8-Dimethylimidazo[1,2-A]pyridine vs 2,6-Dimethyl isomer
An Objective Comparison for the Drug Discovery Professional: 2,8-Dimethylimidazo[1,2-a]pyridine vs. the 2,6-Dimethyl Isomer
A Senior Application Scientist's Guide
In the realm of medicinal chemistry, the imidazo[1,2-a]pyridine core is recognized as a privileged scaffold, forming the foundation of numerous therapeutic agents.[1][2] Its rigid, bicyclic structure and tunable electronic properties make it an attractive starting point for drug design. The strategic placement of substituents can dramatically alter a compound's physicochemical properties, target engagement, and overall pharmacological profile. This guide presents an in-depth, objective comparison of two closely related positional isomers: 2,8-dimethylimidazo[1,2-a]pyridine and 2,6-dimethylimidazo[1,2-a]pyridine, providing the technical insights and experimental data necessary for informed decision-making in research and development.
Core Structural and Physicochemical Differences
The simple transposition of a methyl group from the C6 to the C8 position introduces subtle but critical changes in molecular topology and electron distribution. The 2,8-isomer places a methyl group ortho to the bridgehead nitrogen, whereas the 2,6-isomer's methyl group is in a para position. This seemingly minor alteration has significant downstream consequences for steric interactions and reactivity.
Table 1: Comparative Physicochemical Properties
| Property | 2,8-Dimethylimidazo[1,2-a]pyridine | 2,6-Dimethylimidazo[1,2-a]pyridine |
| Molecular Formula | C₉H₁₀N₂ | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol | 146.19 g/mol |
| CAS Number | 68976-15-8 | 5698-32-8 |
| Predicted LogP | 1.8-2.0 | 1.8-2.0 |
| Predicted pKa | ~6.5 | ~6.5 |
Note: LogP and pKa values are predictions from computational models and may vary slightly from experimental values.
The key differentiator is the steric environment around the pyridine ring. The C8-methyl group in the 2,8-isomer can impose steric hindrance, potentially influencing the molecule's ability to adopt certain conformations required for binding to a biological target. Conversely, the C6-methyl group in the 2,6-isomer is less sterically demanding and primarily exerts an electronic effect on the pyridine ring.
Synthetic Strategies: A Divergent Path from Common Precursors
The synthesis of both isomers is reliably achieved via the classical Tschitschibabin reaction, a condensation between a 2-aminopyridine derivative and an α-haloketone. The identity of the final product is dictated entirely by the substitution pattern of the starting 2-aminopyridine.
Figure 1: Synthetic workflows for 2,8- and 2,6-dimethylimidazo[1,2-a]pyridine.
Experimental Protocol: General Tschitschibabin Synthesis
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine the appropriate 2-aminopyridine derivative (1.0 eq) and an α-haloketone such as chloroacetone (1.1 eq) in a suitable solvent (e.g., ethanol or isopropanol).
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.
-
Neutralization & Work-up: After cooling to room temperature, dilute the reaction mixture with water and neutralize with a base (e.g., saturated NaHCO₃ solution or aqueous ammonia) to a pH of ~8-9.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization.
Expert Rationale: This protocol is a self-validating system. The initial reaction is an Sₙ2 alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation and dehydration to form the fused imidazole ring.[3] The basic work-up is critical to neutralize the HBr or HCl byproduct and deprotonate the imidazopyridine product, ensuring its solubility in the organic extraction solvent.
Spectroscopic and Analytical Distinction
While mass spectrometry will confirm the identical molecular weight for both isomers, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural proof. The chemical shifts and coupling constants of the aromatic protons on the pyridine ring serve as a unique fingerprint for each isomer.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | 2,8-Dimethyl Isomer (Predicted δ, ppm) | 2,6-Dimethyl Isomer (Predicted δ, ppm) | Key Differentiator |
| H-3 | ~7.4 (s) | ~7.4 (s) | Similar |
| H-5 | ~7.8 (d) | ~7.9 (s, broad) | Different multiplicity |
| H-7 | ~6.8 (d) | ~7.0 (dd) | Different chemical shift and multiplicity |
| CH₃-2 | ~2.4 (s) | ~2.4 (s) | Identical |
| CH₃-8 | ~2.6 (s) | - | Unique signal |
| CH₃-6 | - | ~2.3 (s) | Unique signal |
Note: These are predicted values based on the parent scaffold and substituent effects. Actual values may differ.[4][5]
For the 2,8-isomer, H-5 and H-7 will appear as distinct doublets due to coupling with each other. For the 2,6-isomer, H-5 appears as a broad singlet (or very narrow doublet) due to the adjacent methyl group, while H-7 will be a doublet of doublets, providing a clear and unambiguous method of differentiation.
Comparative Biological Activity and Structure-Activity Relationships (SAR)
The imidazo[1,2-a]pyridine scaffold is a cornerstone of many biologically active compounds, with applications ranging from anticancer to antitubercular agents.[6][7] The position of substituents is a critical determinant of activity.
-
Antitubercular Activity: In extensive studies on imidazo[1,2-a]pyridine-3-carboxamides as antitubercular agents, substitutions at the C6 and C7 positions have been heavily explored. For example, a 6-chloro substituent was found to significantly improve potency against Mycobacterium tuberculosis.[6] This suggests that the electronic properties at the C6 position are crucial for this specific target. Conversely, SAR studies have sometimes shown that methylation at the C6 or C7 position can suppress activity against certain targets, indicating that steric bulk in this region can be detrimental.[1]
-
Anticancer Activity: For colon cancer cell lines, various 6-substituted imidazo[1,2-a]pyridines have demonstrated excellent activity.[8] The C8 position has also been a site for pharmacomodulation to enhance activity against various parasites, indicating its importance in defining the binding interactions for different targets.[1]
Figure 2: Isomer-dependent interactions with a hypothetical biological target.
Conclusion for the Practicing Scientist
The selection between 2,8-dimethylimidazo[1,2-a]pyridine and its 2,6-dimethyl isomer is not arbitrary but a strategic decision based on the specific goals of a drug discovery program.
-
The 2,6-dimethyl isomer offers a platform to probe the electronic requirements and moderate steric tolerance of a target's binding pocket in the region para to the bridgehead nitrogen.
-
The 2,8-dimethyl isomer allows for the investigation of steric effects near the bridgehead nitrogen, a region that can be critical for defining selectivity and potency.
While possessing identical molecular formulas, these isomers are distinct chemical entities with different synthetic precursors and unique spectroscopic signatures. Their subtle structural variations can lead to profoundly different biological outcomes. A thorough, parallel evaluation of both isomers against a target of interest is the most definitive method to elucidate the structure-activity relationship and identify the superior scaffold for further optimization.
References
-
Title: A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Source: PMC (PubMed Central) URL: [Link]
-
Title: Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition. Source: MDPI URL: [Link]
-
Title: Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: PMC (PubMed Central) URL: [Link]
-
Title: 2-Methylimidazo[1,2-a]pyridine. Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Source: MDPI URL: [Link]
-
Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Source: PubMed URL: [Link]
-
Title: 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Source: PubMed URL: [Link]
-
Title: Examples of important biologically active imidazo [1,2-a] pyridine moieties. Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Source: PubMed URL: [Link]
-
Title: Synthesis of imidazo[1,2-a]pyridines. Source: Organic Chemistry Portal URL: [Link]
-
Title: Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Source: ACS Omega URL: [Link]
-
Title: Synthesis of imidazo[1,2-a]pyridines: a decade update. Source: Semantic Scholar URL: [Link]
-
Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Source: PMC (PubMed Central) URL: [Link]
-
Title: Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Source: PubMed URL: [Link]
-
Title: Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Source: Journal of Chemical Education (via ERIC) URL: [Link]
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum [chemicalbook.com]
- 5. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
